molecular formula C8H12N2S B2984189 N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine CAS No. 1211514-66-7

N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine

Cat. No. B2984189
CAS RN: 1211514-66-7
M. Wt: 168.26
InChI Key: QNJKXOYNQSFSJR-UHFFFAOYSA-N
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Description

“N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine” is a chemical compound with the CAS Number: 915920-14-8 . It has a molecular weight of 154.24 . The IUPAC name of this compound is N-(1,3-thiazol-2-ylmethyl)cyclopropanamine .


Molecular Structure Analysis

The molecular structure of “N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine” can be represented by the InChI code: 1S/C7H10N2S/c1-2-6(1)9-5-7-8-3-4-10-7/h3-4,6,9H,1-2,5H2 . This indicates that the compound contains a cyclopropane ring attached to a thiazole ring via an ethyl group .


Physical And Chemical Properties Analysis

“N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine” is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the literature.

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine” are not available, thiazole derivatives are a subject of ongoing research due to their diverse biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry .

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6(10-7-2-3-7)8-9-4-5-11-8/h4-7,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJKXOYNQSFSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine

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